
H-Phe-Val-Phe-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-OH
Übersicht
Beschreibung
ANQ 11125 is a potent and selective antagonist of motilin, a peptide hormone that stimulates gastrointestinal motility. The compound has a molecular weight of 1761.03 and a chemical formula of C86H125N19O21 . It is primarily used in scientific research to study the motilin receptor and its associated pathways .
Wissenschaftliche Forschungsanwendungen
ANQ 11125 wird aufgrund seiner selektiven Antagonisierung des Motilin-Rezeptors in der wissenschaftlichen Forschung häufig verwendet. Seine Anwendungen umfassen:
Chemie: Untersuchung der Struktur-Aktivitäts-Beziehung von Motilin-Rezeptor-Antagonisten.
Biologie: Untersuchung der Rolle von Motilin bei der Magen-Darm-Motilität und seiner Auswirkungen auf die glatte Muskelkontraktion.
Medizin: Erforschung potenzieller therapeutischer Anwendungen für Erkrankungen im Zusammenhang mit der Magen-Darm-Motilität, wie z. B. Gastroparese.
Industrie: Verwendet bei der Entwicklung neuer Medikamente, die auf den Motilin-Rezeptor abzielen
5. Wirkmechanismus
ANQ 11125 entfaltet seine Wirkungen durch Bindung an den Motilin-Rezeptor, einen G-Protein-gekoppelten Rezeptor, und Blockierung der Wirkung von Motilin. Dies verhindert Motilin-induzierte Kontraktionen der glatten Muskulatur des Magen-Darm-Trakts. Die Verbindung hat einen pKd-Wert von 8,24, was auf seine hohe Affinität zum Motilin-Rezeptor hinweist .
Ähnliche Verbindungen:
Erythromycin: Ein Makrolid-Antibiotikum, das auch als Agonist des Motilin-Rezeptors wirkt.
Ghrelin: Ein Peptidhormon, das den Appetit anregt und auch einige Motilin-ähnliche Wirkungen auf die Magen-Darm-Motilität hat.
Eindeutigkeit von ANQ 11125: ANQ 11125 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Antagonist des Motilin-Rezeptors. Im Gegensatz zu Erythromycin, das antibiotische Eigenschaften besitzt, ist ANQ 11125 speziell für Forschungszwecke konzipiert und hat keine antimikrobielle Aktivität .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ANQ 11125 involves peptide synthesis techniques. The peptide sequence is FVFIFTYGELQRLQ . The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, using solid-phase peptide synthesis (SPPS) methods. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of ANQ 11125 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ANQ 11125 durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt aufgrund seiner Peptidnatur typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen:
Kupplungsreagenzien: Verwendet bei der Peptidbindungsbildung, wie z. B. N,N'-Diisopropylcarbodiimid (DIC) und Oxyma Pure.
Schutzgruppen: Verwendet zum Schutz funktioneller Gruppen während der Synthese, wie z. B. Fluorenylmethyloxycarbonyl (Fmoc).
Spaltungsreagenzien: Verwendet zum Entfernen von Schutzgruppen und zur Freisetzung des Peptids vom Harz, wie z. B. Trifluoressigsäure (TFA).
Hauptprodukte: Das Hauptprodukt der Synthese ist das Peptid ANQ 11125 selbst. Während der Synthese werden Zwischenpeptide gebildet, die anschließend verlängert werden, um das Endprodukt zu bilden .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist.
Ghrelin: A peptide hormone that stimulates appetite and also has some motilin-like effects on gastrointestinal motility.
Uniqueness of ANQ 11125: ANQ 11125 is unique due to its high selectivity and potency as a motilin receptor antagonist. Unlike erythromycin, which has antibiotic properties, ANQ 11125 is specifically designed for research purposes and does not have antimicrobial activity .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H125N19O21/c1-10-49(8)71(104-80(120)64(42-52-23-16-12-17-24-52)101-82(122)70(48(6)7)103-73(113)56(87)41-51-21-14-11-15-22-51)83(123)102-65(43-53-25-18-13-19-26-53)81(121)105-72(50(9)106)84(124)100-63(44-54-28-30-55(107)31-29-54)74(114)93-45-68(110)94-58(34-37-69(111)112)76(116)99-61(39-46(2)3)78(118)96-59(32-35-66(88)108)77(117)95-57(27-20-38-92-86(90)91)75(115)98-62(40-47(4)5)79(119)97-60(85(125)126)33-36-67(89)109/h11-19,21-26,28-31,46-50,56-65,70-72,106-107H,10,20,27,32-45,87H2,1-9H3,(H2,88,108)(H2,89,109)(H,93,114)(H,94,110)(H,95,117)(H,96,118)(H,97,119)(H,98,115)(H,99,116)(H,100,124)(H,101,122)(H,102,123)(H,103,113)(H,104,120)(H,105,121)(H,111,112)(H,125,126)(H4,90,91,92)/t49-,50+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDYBMNXFOSLF-SDGXXZENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H125N19O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1761.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153966-48-4 | |
| Record name | Anq 11125 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153966484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)
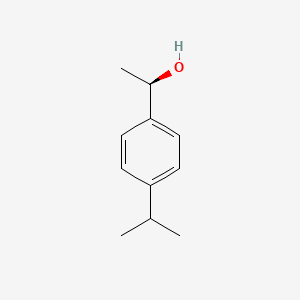
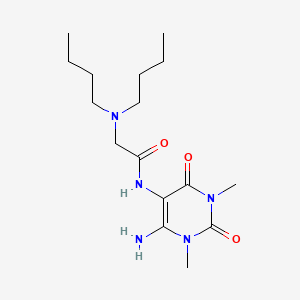
![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)
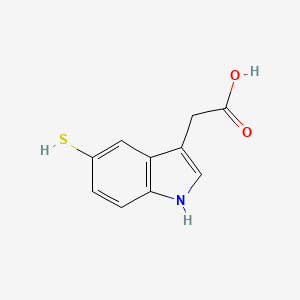
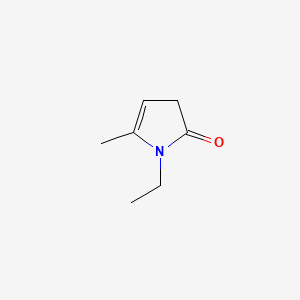
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
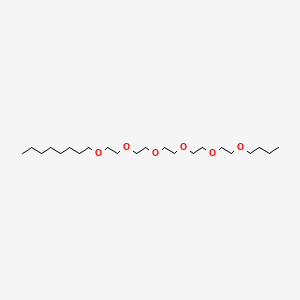

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
